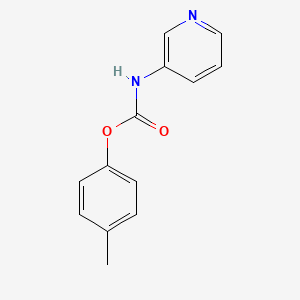

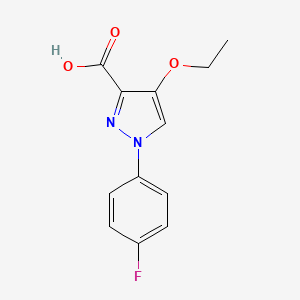

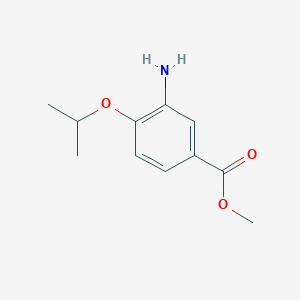

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

概要

説明

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a potent and selective Met kinase inhibitor . It is also known as BMS-777607 . It has been used in the treatment of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, melanoma, prostate cancer, breast cancer, colon cancer, gastric cancer, pituitary adenomas, and rhabdomyosarcomas .

Molecular Structure Analysis

The molecular structure of “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is complex and involves several functional groups. The crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-met in complex with this compound has been studied .科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : The compound has been synthesized as part of various pyrazole derivatives. For instance, it was obtained from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine. Its structure was characterized using NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).

Applications in Chemistry

- Condensed Pyrazoles Synthesis : Used as a precursor in cross-coupling reactions with various alkynes to create different condensed pyrazoles, demonstrating its utility in complex organic synthesis (Arbačiauskienė et al., 2011).

- X-Ray Powder Diffraction : An important intermediate in the synthesis of anticoagulant apixaban, with detailed X-ray powder diffraction data reported for this compound (Wang et al., 2017).

Exploring Chemical Properties

- Ionization Constants : The ionization constants of this compound and similar pyrazole carboxylic acids have been determined in different ethanol-water mixtures, highlighting its chemical behavior in various solvents (Alkan et al., 2009).

Synthesis of Derivatives

- Synthesis of Acylamides : Demonstrating its versatility, this compound has been used in the synthesis of acylamides with substituted thiadiazoles, indicating potential applications in agricultural chemistry (Yue et al., 2010).

- Crystal Structures of Derivatives : The crystal structures of N-substituted pyrazolines derived from this compound have been studied, providing insight into its potential for creating structurally diverse molecules (Loh et al., 2013).

Nonlinear Optical Materials

- Optical Nonlinearity Studies : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from this compound have been synthesized and studied for their nonlinear optical properties, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

作用機序

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” acts as a selective and orally efficacious inhibitor of the Met kinase superfamily . It has been shown to decrease tumor growth and incidence of lung metastasis when combined with anti–PD-1 . It also enhances the infiltration of immune stimulatory T cells .

Safety and Hazards

将来の方向性

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles . Future research may focus on further understanding its mechanism of action and potential applications in cancer treatment .

特性

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRVFNZBVRWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)

![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)